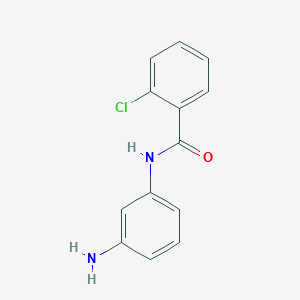

N-(3-aminophenyl)-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-aminophenyl)-2-chlorobenzamide” is a chemical compound that has been studied in various fields, including mass spectrometry . It’s a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

Synthesis Analysis

The synthesis of “N-(3-aminophenyl)-2-chlorobenzamide” and its derivatives has been studied in the gas phase . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level suggest that an ion-neutral complex containing a water molecule and a nitrilium ion was formed via a transition state .Molecular Structure Analysis

The molecular structure of “N-(3-aminophenyl)-2-chlorobenzamide” has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis

The chemical reactions of “N-(3-aminophenyl)-2-chlorobenzamide” have been studied in the context of fragmentation of protonated N-(3-aminophenyl)benzamide . Five distinctive ion peaks are present in the ESI MS/MS spectrum of protonated N-(3-aminophenyl)benzamide .Aplicaciones Científicas De Investigación

- Ion Rearrangement : In gas-phase mass spectrometry, protonated N-(3-aminophenyl)benzamide undergoes a rearrangement via nitrogen-oxygen (N–O) exchange. Theoretical calculations suggest that an ion-neutral complex forms, involving a water molecule and a nitrilium ion. This rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

- Boronic Acid Interactions : Boronic acids, including N-(3-aminophenyl)benzamide, interact with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions make boronic acids useful in various sensing applications, both homogeneous assays and heterogeneous detection .

- Non-Enzymatic Glucose Sensor : A highly sensitive glucose sensor was developed using 3-aminophenyl boronic acid as the recognition unit. This sensor, combined with a screen-printed carbon electrode, demonstrates promising electrochemical transduction for glucose detection .

Mass Spectrometry Studies

Sensing Applications

Glucose Sensors

Direcciones Futuras

The future directions of “N-(3-aminophenyl)-2-chlorobenzamide” research could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . It could also involve the development of new synthetic protocols for the preparation of N-arylamides .

Mecanismo De Acción

Target of Action

The primary target of N-(3-aminophenyl)-2-chlorobenzamide is the Folate receptor alpha (FolRα) . This cell-surface protein is overexpressed in certain types of cancer, such as ovarian and endometrial cancer, making it an attractive target for therapeutic development .

Mode of Action

N-(3-aminophenyl)-2-chlorobenzamide interacts with its target through a mechanism involving a tubulin-targeting cytotoxic agent . The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209) , targets tubulin, a protein essential for maintaining cell structure and function . This interaction leads to immunogenic cell death (ICD) , which results in T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .

Biochemical Pathways

The compound affects the tubulin polymerization pathway . By targeting tubulin, the compound disrupts the normal functioning of microtubules, structures essential for cell division and intracellular transport . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It is known that the compound is part of a well-defined antibody-drug conjugate (adc) with a drug-antibody ratio (dar) of 4 . This suggests that the compound may have good bioavailability and can effectively reach its target cells .

Result of Action

The result of the compound’s action is significant tumor growth inhibition . By inducing cell death in tumor cells, the compound can slow down or even halt the progression of the disease . This has been demonstrated in both human tumor models and engineered murine tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-aminophenyl)-2-chlorobenzamide. For instance, the overexpression of FolRα in certain types of cancer cells can enhance the compound’s efficacy . .

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERABJBWHLIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)

![3-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2837561.png)

![6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2837564.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2837565.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2837577.png)

![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)